Cas no 2116773-65-8 (methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate)

methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-1121146
- methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate
- 2116773-65-8
-
- Inchi: 1S/C16H19N3O2/c1-21-16(20)14-13(11-7-5-6-8-11)15(17)19(18-14)12-9-3-2-4-10-12/h2-4,9-11H,5-8,17H2,1H3
- InChI Key: CQRNVYQBWWQXMM-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(=C(N)N(C2C=CC=CC=2)N=1)C1CCCC1)=O
Computed Properties
- Exact Mass: 285.147726857g/mol
- Monoisotopic Mass: 285.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 70.1Ų
methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121146-1g |
2116773-65-8 | 95% | 1g |
$1172.0 | 2023-10-27 | ||
Enamine | EN300-1121146-0.1g |
2116773-65-8 | 95% | 0.1g |
$1031.0 | 2023-10-27 | ||
Enamine | EN300-1121146-0.05g |
2116773-65-8 | 95% | 0.05g |
$983.0 | 2023-10-27 | ||
Enamine | EN300-1121146-5.0g |
2116773-65-8 | 5g |
$3396.0 | 2023-06-09 | |||
Enamine | EN300-1121146-2.5g |
2116773-65-8 | 95% | 2.5g |
$2295.0 | 2023-10-27 | ||
Enamine | EN300-1121146-0.5g |
2116773-65-8 | 95% | 0.5g |
$1124.0 | 2023-10-27 | ||
Enamine | EN300-1121146-5g |
2116773-65-8 | 95% | 5g |
$3396.0 | 2023-10-27 | ||
Enamine | EN300-1121146-10g |
2116773-65-8 | 95% | 10g |
$5037.0 | 2023-10-27 | ||
Enamine | EN300-1121146-1.0g |
2116773-65-8 | 1g |
$1172.0 | 2023-06-09 | |||
Enamine | EN300-1121146-0.25g |
2116773-65-8 | 95% | 0.25g |
$1078.0 | 2023-10-27 |
methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate
Methyl 5-Amino-4-Cyclopentyl-1-Phenyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
Methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 2116773-65-8, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with substituents that confer versatile functional properties. The pyrazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a central scaffold for various chemical modifications. The presence of a cyclopentyl group, a phenyl ring, and an amino group further enhances its potential for applications in drug design and material synthesis.
The synthesis of methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has facilitated the formation of the pyrazole ring with high yields and excellent stereocontrol. These developments have not only improved the scalability of the synthesis but also opened new avenues for exploring analogous compounds with diverse substituents.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The pyrazole ring is known to exhibit significant biological activity, particularly in targeting various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that derivatives of methyl 5-amino-4-cyclopentyl-1-phenyl-1H-pyrazole-3-carboxylate can modulate the activity of protein kinases, which are critical regulators of cellular signaling pathways. This suggests that the compound could serve as a lead molecule for designing novel therapeutic agents with improved efficacy and reduced side effects.
In addition to its pharmacological applications, methyl 5-amino-4-cyclopentyl-1 phenyl pyrazole carboxylate has also garnered attention in materials science due to its electronic properties. The conjugated system formed by the pyrazole ring and substituents can impart unique optical and electronic characteristics to materials. Researchers have explored its use in designing organic semiconductors and light-emitting materials for applications in displays and optoelectronic devices. Recent findings indicate that incorporating this compound into polymer matrices can enhance the mechanical stability and thermal resistance of such materials, making them suitable for high-performance applications.
The structural versatility of methyl 5-amino 4 cyclopentyl 1 phenyl pyrazole carboxylate also makes it an ideal candidate for exploring green chemistry principles. By modifying the substituents on the pyrazole ring, chemists can tailor the compound's properties to suit specific industrial needs while minimizing environmental impact. For example, recent research has focused on developing biodegradable derivatives that can be used in agricultural applications without posing risks to ecosystems.
In conclusion, methyl 5-amino 4 cyclopentyl 1 phenyl pyrazole carboxylate (CAS No: 2116773658) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in driving innovation in chemistry and related fields. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic research and industrial applications.
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